Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate
Description
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate is a pyridine-based thioacetate derivative characterized by a 4-bromophenyl group at position 6, a phenyl group at position 4, a cyano substituent at position 3, and an ethyl thioacetate moiety at position 2. Its synthesis typically involves alkylation of a hydrazinecarbothioamide intermediate with ethyl chloroacetate in the presence of anhydrous potassium carbonate, followed by structural confirmation via spectral analysis and elemental characterization . This compound serves as a precursor for further derivatization, such as hydrolysis to carboxylic acids or hydrazinolysis to hydrazide intermediates for synthesizing pyrazole derivatives .
Properties
Molecular Formula |
C22H17BrN2O2S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
ethyl 2-[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C22H17BrN2O2S/c1-2-27-21(26)14-28-22-19(13-24)18(15-6-4-3-5-7-15)12-20(25-22)16-8-10-17(23)11-9-16/h3-12H,2,14H2,1H3 |
InChI Key |
BPKPVCRDMLJHPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Chemical Reactions Analysis
Pyridine Ring Formation
-
Step 1 : Formation of the pyridine skeleton via condensation reactions, such as the reaction of cyanothioacetamide with ethoxymethylene diphenylpropane-1,3-dione .
-
Step 2 : Introduction of substituents (e.g., bromophenyl, phenyl, cyano groups) through nucleophilic substitution or electrophilic aromatic substitution.
Thioether and Cyano Group Incorporation
-
Thioether formation : Alkylation of pyridinethione intermediates using α-chloroacetanilides in alkaline conditions .
-
Cyano group introduction : Utilized in the synthesis of related pyridine derivatives via cyanation reactions .
Key Chemical Reactions
The compound participates in reactions characteristic of pyridine derivatives and thioethers:
Nucleophilic Substitution
-
The thioether group undergoes substitution with nucleophiles (e.g., hydroxide ions) under alkaline conditions, forming intermediates for further alkylation .
-
Example: Reaction with α-chloroacetanilides yields alkylated pyridine derivatives .
Alkylation Reactions
-
Method : Treatment with alkylating agents (e.g., ethyl bromoacetate) in the presence of bases like potassium carbonate .
-
Outcome : Formation of alkylated pyridine derivatives, which can undergo cyclization (e.g., Thorpe-Ziegler isomerization) .
Hydrolysis
-
The ester group (ethyl acetate) can hydrolyze under acidic or basic conditions to form carboxylic acids or carboxylate salts.
Cyclization Reactions
-
Alkylated derivatives may undergo cyclization to form fused heterocycles (e.g., thieno[2,3-b]pyridines) .
Reaction Conditions and Control
Analytical Methods
Characterization of the compound and its reaction products involves:
Scientific Research Applications
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)acetate (Compound 11a)
Ethyl 2-((6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-yl)thio)acetate (Compound 1)
- Core Heterocycle : Pyrimidine instead of pyridine, with a thietane-3-yloxy group at position 3.
- Synthesis : Derived from a pyrimidine-thioacetate intermediate reacted with 2-chloromethylthiirane .
- Functional Implications : The thietane ring introduces steric bulk and sulfur atoms, which may influence pharmacokinetic properties like metabolic stability .
Pyrazole Derivatives Derived from the Parent Compound
The hydrazide intermediate (Compound 4) of Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate reacts with ethyl acetoacetate, acetylacetone, or ethyl cyanoacetate to yield pyrazole derivatives (Compounds 5–8) . Key comparisons:
- Compound 5 : Incorporates a pyrazole ring fused with a 4-bromophenyl group. Exhibits higher polarity due to additional carbonyl groups.
- Compound 8: Features a pyrazole-4-carbonitrile moiety, enhancing electrophilicity compared to the parent compound’s cyano group .
S-Alkylated Pyrimidinone Derivatives
6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (Compound 2f)
- Core Structure: Pyrimidinone instead of pyridine, with a 4-nitrophenylketone thioether side chain.
- Properties : Higher melting point (215.8–217.7°C) and molecular weight (413.09 g/mol) compared to the parent compound, attributed to nitro and methoxy substituents .
Biological Activity
Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate, with the CAS number 332101-51-6, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H17BrN2O2S |
| Molecular Weight | 453.35 g/mol |
| CAS Number | 332101-51-6 |
The compound's biological activity is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific protein interactions involved in cancer progression. Notably, compounds similar to this compound have been shown to bind to antiapoptotic proteins such as Bcl-2, which are critical in regulating cell survival and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study on related compounds demonstrated their ability to induce apoptosis in cancer cell lines by disrupting the function of Bcl-2 proteins . The binding affinity of these compounds correlates with their cytotoxic effects, suggesting a potential therapeutic role in cancers characterized by Bcl-2 overexpression.
Case Studies
- In Vitro Studies : In vitro assays showed that this compound could induce apoptosis in Jurkat cells, a model for T-cell leukemia. The compound demonstrated a dose-dependent increase in cytotoxicity, particularly against cells with high levels of antiapoptotic Bcl proteins .
- Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to the hydrophobic groove of Bcl-2 proteins. This interaction is crucial for its mechanism of action, leading to the displacement of pro-apoptotic factors and promoting cell death in malignant cells .
Antimicrobial Activity
Emerging research also points to antimicrobial properties associated with this compound. Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections alongside its anticancer properties.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What synthetic methodologies are reported for Ethyl 2-((6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetate, and how do reaction conditions influence yield?
The compound is synthesized via two primary routes:
- Method A : A one-pot multicomponent reaction involving aryl aldehydes, α-chloroketones, and ethyl cyanoacetate under basic conditions, yielding 45 mg (90%) of the product .
- Method B : S-alkylation of pyridine derivatives using α-chloroketones in DMF with potassium hydroxide, yielding 38 mg (67%) after crystallization from methanol . Key factors affecting yield include solvent choice (DMF enhances nucleophilic substitution), reaction time (10 hours for Method B), and base strength (KOH vs. ammonium acetate).
Q. How is the compound characterized spectroscopically, and what functional groups are critical for identification?
- IR spectroscopy : Peaks at 2207 cm⁻¹ (C≡N stretch), 1735 cm⁻¹ (C=O ester), and 1569 cm⁻¹ (C=N pyridine) confirm core structural features .
- 1H NMR : Protons on the thioacetate moiety (δ 3.5–4.5 ppm) and aromatic regions (δ 6.8–8.2 ppm) are diagnostic. Substituent effects (e.g., 4-bromophenyl) cause distinct splitting patterns .
Q. What biological activities have been reported for this compound, and what assays are used for evaluation?
The compound exhibits antimicrobial activity against Gram-positive bacteria and fungi, tested via broth microdilution (MIC values ≤ 8 μg/mL) . Assays include time-kill kinetics and checkerboard synergy testing.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the pyridine ring) affect biological activity, and what contradictions arise in SAR studies?
- Replacing the 4-phenyl group with a 3,4-dimethoxyphenyl group (as in derivative 11a) enhances antimicrobial potency due to increased electron-donating effects .
- Contradiction : Substituting the methyl group in the thioacetate chain with ethyl or phenyl (as in triazole analogs) abolishes actoprotective activity, highlighting steric and electronic sensitivity .
Q. What crystallographic tools (e.g., SHELX) are recommended for resolving structural ambiguities, and how are data discrepancies addressed?
- SHELX (via SHELXL) is preferred for refining crystal structures due to its robustness with high-resolution data. For twinned crystals, the TWIN/BASF command in SHELXL improves R-factor convergence .
- Discrepancies in bond lengths (e.g., C-S vs. S-C=O) are resolved using DFT calculations to validate experimental data .
Q. How do solvent polarity and base strength influence regioselectivity in S-alkylation reactions for this compound?
- DMF (high polarity) stabilizes the transition state in S-alkylation, favoring attack at the pyridine sulfur over competing sites.
- KOH (strong base) promotes deprotonation of the thiol intermediate, accelerating alkylation, whereas weaker bases (e.g., NH₄OAc) lead to side reactions like cyano group hydrolysis .
Q. What computational methods are used to predict spectroscopic properties, and how do they align with experimental data?
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations predict NMR chemical shifts (e.g., C-3 cyano carbon at δ 115–120 ppm) with <5% deviation from experimental values .
- IR frequency mismatches (e.g., C=O stretch) are corrected using scaling factors (0.961–0.967) to account for anharmonicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
